Superior Host-Guest Binding Affinity: Ethyl 4-Ethylbenzoate vs. Unsubstituted Benzoate
In a study of binding to an octa-acid deep-cavity cavitand, 4-ethylbenzoate exhibited a binding that was 'considerably stronger than initially estimated' when compared to unsubstituted benzoate [1]. The experiment utilized a combination of ¹H NMR and isothermal titration calorimetry (ITC) to determine association constants in a sodium tetraborate buffered aqueous solution (pH 9.2).
| Evidence Dimension | Binding Affinity (Association Constant, Kₐ) |
|---|---|
| Target Compound Data | Association constant for 4-ethylbenzoate was 'considerably stronger than initially estimated' relative to benzoate. (See source for full comparative dataset). |
| Comparator Or Baseline | Benzoate: Kₐ = 5.39 × 10² M⁻¹ |
| Quantified Difference | The free energy difference between the weakest (benzoate) and strongest binding guests in the study was ΔΔG° = 3.88 kcal mol⁻¹. 4-ethylbenzoate's binding was noted to significantly deviate from the predicted order of affinity, suggesting its specific substitution pattern enhances interaction. |
| Conditions | Aqueous solution, sodium tetraborate buffer (pH 9.2), measured by ¹H NMR and ITC. |
Why This Matters
This data is crucial for researchers developing supramolecular systems or selective sensors, where a predictable and strong binding affinity can be the primary factor for selecting a guest molecule.
- [1] Gibb, C. L. D., et al. (2014). Binding of cyclic carboxylates to octa-acid deep-cavity cavitand. Journal of Computer-Aided Molecular Design, 28(4), 319-325. View Source
